
6-Hydroxy-2-methylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-methylchromone is a type of chromone . Chromones are a class of compounds that have been found in various plants and microorganisms . They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves a base-mediated intramolecular aldol condensation to form an enone intermediate . Another method involves a sequential four-component reaction of 3-formylchromones, Meldrum’s acid, 4-hydroxycoumarin or 4-hydroxy-6-methyl-2-pyrone, and primary alcohols .Molecular Structure Analysis
The molecular formula of this compound is C10H8O3 . The structure of this compound has been studied using various techniques . It has been suggested that the structure of the active site cavity in the enzyme that synthesizes this compound controls the polyketide chain length .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, mono- and di-nitration of this compound gives the 5-nitro- and the 5,7-dinitro-derivative according to the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 176.17 g/mol . Other properties such as its melting point, boiling point, and density can be found in various databases .Aplicaciones Científicas De Investigación
Chromone Derivatives Synthesis and Physiological Activity
A study by Rao and Venkateswarlu (1956) explored the synthesis of derivatives of 2-methylchromone, which are related to 6-Hydroxy-2-methylchromone, focusing on their possible physiological activities similar to kellin and visnagin. This research highlighted methods to synthesize various derivatives, contributing to the understanding of chromone chemistry and its potential applications in physiological studies (Rao & Venkateswarlu, 1956).
Chromones in Natural Products and Cytotoxicity
Xu et al. (2009) investigated chromones isolated from the mangrove endophytic fungus Pestalotiopsis sp., identifying new chromones and known derivatives like 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone. This study contributes to the understanding of chromones' natural occurrence and their potential cytotoxicity against cancer cell lines (Xu et al., 2009).
Chromone Derivatives and Anti-HBV Activities
Sun et al. (2012) identified water-soluble chromone derivatives from Halenia elliptica, including 2-methylchromones, which showed strong inhibitory effects against hepatitis B virus (HBV) in vitro without significant cytotoxicity. This research is crucial in exploring the therapeutic potential of chromone derivatives in viral infections (Sun et al., 2012).
Chromone Derivatives in Aloe Species
Speranza et al. (1997) and Holzapfel et al. (1997) conducted studies on Aloe species, isolating new 5-methylchromone derivatives and exploring their occurrence and potential biological activities. These studies provide insight into the diversity of chromones in natural products and their possible applications in pharmacology and natural product chemistry (Speranza et al., 1997); (Holzapfel et al., 1997).
Fluorescence Spectra of Chromone Derivatives
Wolfbeis and Knierzinger (1979) examined the fluorescence spectra of chromone and its derivatives, including 7-hydroxy-2-methylchromone, in various pH conditions. This study is significant for understanding the fluorescence properties of chromones, which can be useful in analytical chemistry and sensor development (Wolfbeis & Knierzinger, 1979).
Safety and Hazards
Direcciones Futuras
Research on 6-Hydroxy-2-methylchromone and related compounds is ongoing. Future directions may include further studies on its synthesis, structure, and biological activities. For example, it has been suggested that this compound and other chromones could be used in the development of new therapeutics .
Mecanismo De Acción
Target of Action
Chromones, a class of compounds to which 6-hydroxy-2-methylchromone belongs, are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Chromones are known for their anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities . These activities suggest that chromones, including this compound, may interact with their targets to modulate cellular processes such as oxidative stress, microbial growth, cell proliferation, and inflammation .
Biochemical Pathways
Given the known activities of chromones, it can be inferred that this compound may influence pathways related to oxidative stress, microbial metabolism, cell cycle regulation, and inflammatory response .
Result of Action
Based on the known activities of chromones, it can be inferred that this compound may have potential anti-oxidant, antimicrobial, anticancer, and anti-inflammatory effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
6-Hydroxy-2-methylchromone interacts with various enzymes, proteins, and other biomolecules. It is mainly associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The compound’s role in biochemical reactions is significant, as it contributes to alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation .
Cellular Effects
This compound has been found to exhibit cytotoxicity against several human tumor cell lines . It influences cell function by reducing oxidative damage and inhibiting cancerous cell growth . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its anticancer and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on the metabolic pathways involving this compound are still needed.
Propiedades
IUPAC Name |
6-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURGBCWIOCCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

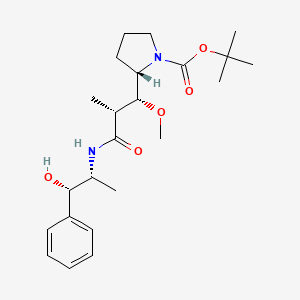
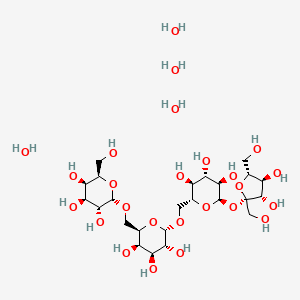

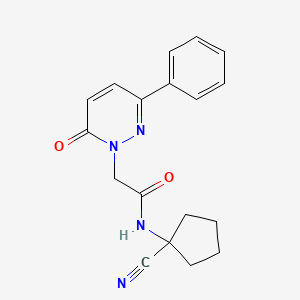
![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)
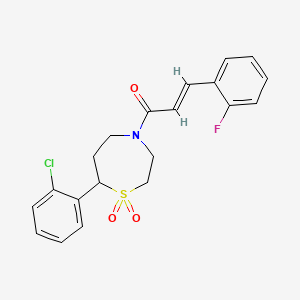
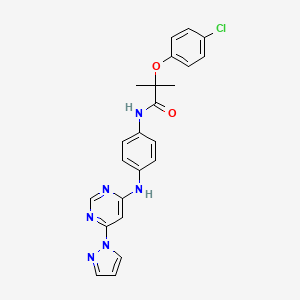
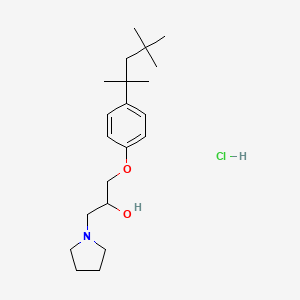

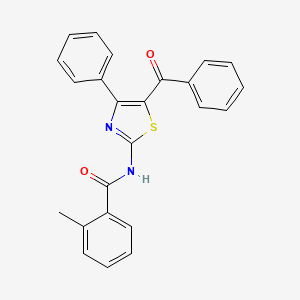
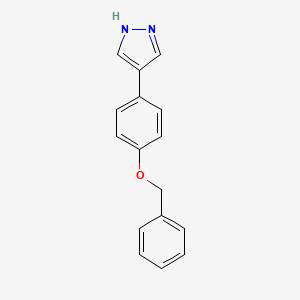

![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)
![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)